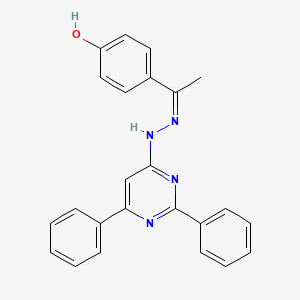![molecular formula C13H10F3NO B6082562 {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol](/img/structure/B6082562.png)
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol, also known as TFMPM, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TFMPM is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is not fully understood. However, it is believed to act as a modulator of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), peroxisome proliferator-activated receptor gamma (PPARγ), and G protein-coupled receptors (GPCRs). {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has been shown to inhibit the activity of COX-2, which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to activate PPARγ, which is a nuclear receptor that regulates various metabolic processes in the body.
Biochemical and Physiological Effects:
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is its versatility in various fields of research. It can be used as a starting material in the synthesis of various bioactive compounds, and it can also be used as a ligand in the synthesis of metal complexes. {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is also relatively easy to synthesize, and it is commercially available. However, one of the limitations of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is its potential toxicity. It is important to handle {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol with caution, and proper safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol. One area of research is the development of novel bioactive compounds using {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol as a starting material. Another area of research is the synthesis of metal complexes using {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol as a ligand, with potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol and its potential applications in the treatment of various diseases, including cancer and viral infections.
Métodos De Síntesis
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-(trifluoromethyl)-2-pyridinecarboxaldehyde with benzyl magnesium chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(trifluoromethyl)-2-pyridinecarboxylic acid with benzyl bromide, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has various applications in scientific research. It has been used as a starting material in the synthesis of various bioactive compounds, including anti-inflammatory, anticancer, and antiviral agents. It has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
IUPAC Name |
[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNOQMOTIUMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethyl)pyridin-2-yl)benzyl alcohol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6082480.png)
![2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6082495.png)
![ethyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6082496.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)
![3-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B6082503.png)
![(1-{5-[(2-chlorobenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6082517.png)
![N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B6082520.png)
![N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6082528.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6082536.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6082539.png)
![2-[1-(2-fluorobenzyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6082546.png)
![N-ethyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082554.png)
![1-(1-piperidinyl)-3-[2-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6082556.png)
